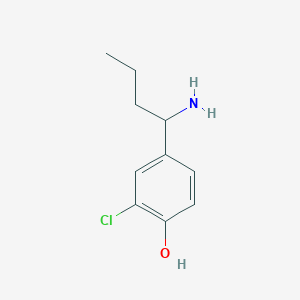

4-(1-Aminobutyl)-2-chlorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Aminobutyl)-2-chlorophenol is an organic compound with a phenolic structure substituted with an aminobutyl group and a chlorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2-chlorophenol can be achieved through several methods. One common approach involves the alkylation of 2-chlorophenol with 1-bromobutane, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of protective groups and subsequent deprotection steps may also be incorporated to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Aminobutyl)-2-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or thiourea can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones or chlorinated quinones.

Reduction: Secondary or tertiary amines.

Substitution: Phenolic ethers or thioethers.

Aplicaciones Científicas De Investigación

4-(1-Aminobutyl)-2-chlorophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(1-Aminobutyl)-2-chlorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(1-Aminobutyl)-2-fluorophenol: Similar structure with a fluorine atom instead of chlorine.

4-(1-Aminobutyl)-2-bromophenol: Similar structure with a bromine atom instead of chlorine.

4-(1-Aminobutyl)-2-iodophenol: Similar structure with an iodine atom instead of chlorine.

Uniqueness

4-(1-Aminobutyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its halogenated analogs.

Actividad Biológica

4-(1-Aminobutyl)-2-chlorophenol, also known as 2-(1-Aminobutyl)-4-chlorophenol, is an organic compound characterized by its unique chlorophenol structure combined with an amino butyl substituent. This compound has garnered attention for its notable biological activities , particularly in the fields of antimicrobial and cytotoxic research. Understanding its biological activity is crucial for potential applications in medicinal chemistry and related fields.

Molecular Characteristics

- Molecular Formula : C₉H₁₂ClNO

- Molecular Weight : 199.68 g/mol

- Functional Groups : Hydroxyl group (-OH), chlorinated aromatic ring, and an amino butyl group.

The structural features of this compound facilitate various interactions with biological systems, which are pivotal in its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-chlorophenol with 1-aminobutane, often facilitated by nucleophilic substitution reactions. Common purification techniques include recrystallization and distillation to isolate the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The dual interaction mechanism of the amino group forming hydrogen bonds and the chlorophenol moiety interacting with hydrophobic regions of proteins contributes to its effectiveness in disrupting biological processes.

Comparative Antimicrobial Efficacy

| Compound Name | Activity Against Gram-Positive Bacteria | Activity Against Mycobacteria |

|---|---|---|

| This compound | Moderate | Effective |

| Ampicillin | High | Low |

| Isoniazid | Low | High |

Studies show that this compound can be effective against both gram-positive bacteria and mycobacteria, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is influenced by concentration and exposure time, with notable effects observed at higher concentrations.

Cytotoxicity Results

A study comparing the nephrotoxic potential of various aminophenols found that this compound exhibited significant cytotoxicity, particularly at concentrations of 0.5 mM and above. The order of decreasing nephrotoxic potential was determined as follows:

- 4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP

This suggests that modifications to the chloro groups significantly affect toxicity profiles .

The mechanism by which this compound exerts its biological effects involves oxidative stress pathways. Studies indicate that oxidative metabolism plays a critical role in nephrotoxicity, with metabolites potentially conjugating with glutathione, leading to organ-directed toxicity .

Nephrotoxicity Assessment

A comprehensive study assessed the nephrotoxic potential of this compound using both in vitro and in vivo models. The results highlighted that pretreatment with antioxidants significantly reduced cytotoxicity, indicating a direct link between oxidative stress and nephrotoxic effects.

Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains, revealing promising results comparable to clinically used antibiotics. This positions this compound as a candidate for further development in antimicrobial therapies .

Propiedades

Fórmula molecular |

C10H14ClNO |

|---|---|

Peso molecular |

199.68 g/mol |

Nombre IUPAC |

4-(1-aminobutyl)-2-chlorophenol |

InChI |

InChI=1S/C10H14ClNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9,13H,2-3,12H2,1H3 |

Clave InChI |

XDJRPSLAPOPZFN-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C1=CC(=C(C=C1)O)Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.